molecular formula C12H22N4O2 B4897016 N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide

N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide

Número de catálogo B4897016
Peso molecular: 254.33 g/mol
Clave InChI: HQHMOQVDKGUCTF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTP is a synthetic compound that is used to study the effects of Parkinson's disease on the brain and nervous system.

Mecanismo De Acción

N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide is converted into a toxic metabolite called MPP+ in the brain. MPP+ selectively destroys dopamine-producing neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This decrease in dopamine levels is responsible for the Parkinson's-like symptoms observed in animal models.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide-induced Parkinson's disease in animal models mimics the symptoms observed in human patients. These symptoms include tremors, rigidity, and bradykinesia (slowness of movement). N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide also causes a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide is a useful tool for studying Parkinson's disease in animal models. It allows researchers to induce Parkinson's-like symptoms and study the disease in a controlled environment. However, N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide-induced Parkinson's disease in animal models does not completely replicate the human disease, and there are limitations to its use in research.

Direcciones Futuras

There are several future directions for research involving N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide. One area of research is the development of new treatments for Parkinson's disease. N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide-induced Parkinson's disease in animal models is a useful tool for testing new treatments. Another area of research is the study of the underlying mechanisms of Parkinson's disease. N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide-induced Parkinson's disease in animal models can be used to study the disease at a molecular level. Finally, there is ongoing research into the development of new animal models for Parkinson's disease that more closely mimic the human disease.
Conclusion:
N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide is a synthetic compound that is used in scientific research to study Parkinson's disease. It is synthesized by reacting 1-methyl-4-piperidinone with tert-butyl hydrazine and then oxidizing the resulting compound with potassium permanganate. N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide induces Parkinson's-like symptoms in animal models, allowing researchers to study the disease and develop new treatments. The compound is converted into a toxic metabolite called MPP+, which selectively destroys dopamine-producing neurons in the substantia nigra. N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide-induced Parkinson's disease in animal models mimics the symptoms observed in human patients. However, there are limitations to its use in research, and ongoing research is focused on developing new animal models and treatments for Parkinson's disease.

Métodos De Síntesis

N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide is synthesized by reacting 1-methyl-4-piperidinone with tert-butyl hydrazine and then oxidizing the resulting compound with potassium permanganate. This reaction yields N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide as a yellow crystalline powder. The synthesis of N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide is a complex process that requires careful attention to detail and the use of specialized equipment.

Aplicaciones Científicas De Investigación

N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide is used in scientific research to study the effects of Parkinson's disease on the brain and nervous system. Parkinson's disease is a neurodegenerative disorder that affects the dopamine-producing neurons in the brain. N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide is used to induce Parkinson's-like symptoms in animal models, allowing researchers to study the disease and develop new treatments.

Propiedades

IUPAC Name

N-tert-butyl-N'-[(1-methylpiperidin-4-ylidene)amino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O2/c1-12(2,3)13-10(17)11(18)15-14-9-5-7-16(4)8-6-9/h5-8H2,1-4H3,(H,13,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHMOQVDKGUCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NN=C1CCN(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.